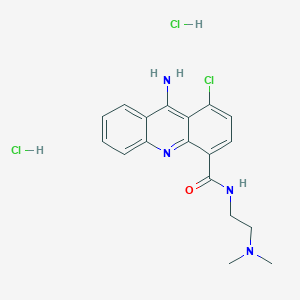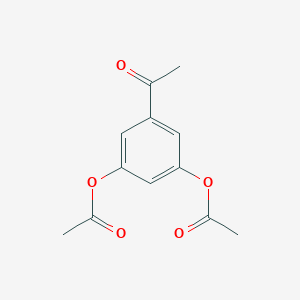
6,7-ジヒドロキシクマリン-4-酢酸
説明
Synthesis Analysis The synthesis of compounds similar to 6,7-dihydroxycoumarin-4-acetic acid involves multi-step processes starting from coupling reactions of cinnamic acid or its derivatives with appropriate phenols, followed by acetylation. For instance, synthesis involving acetoxy-4-aryl-3,4-dihydrocoumarins has been reported to achieve moderate enantioselectivity through biocatalytic processes (Singh et al., 2003). Additionally, multicomponent reactions have been utilized to synthesize fused N-heterocycles using arylglyoxal, 4-hydroxycoumarin, and cyclic 1,3-C,N-binucleophiles, showcasing the versatility of coumarin derivatives in forming complex structures (Mishra et al., 2017).
Molecular Structure Analysis Structural modifications at the C-4 position of 6,7-dihydroxycoumarins significantly affect their metabolic stability and reactivity. Studies have shown that different C-4 derivatives exhibit distinct glucuronidation pathways, which are crucial for their metabolic clearance. This highlights the importance of structural modifications in determining the pharmacokinetic properties of these compounds (Xia et al., 2015).
Chemical Reactions and Properties Coumarin derivatives participate in various chemical reactions, including electro-organic synthesis, which leads to the formation of coumestan derivatives through electrochemical oxidation. These reactions showcase the reactivity of coumarin derivatives under different conditions, leading to a variety of products with potential applications (Golabi & Nematollahi, 1997).
Physical Properties Analysis The physical properties of coumarin derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the introduction of sulfonate groups can significantly enhance water solubility, as seen in the synthesis of 7-amino-4-methyl-6-sulfocoumarin-3-acetic acid (AMCA-S), which shows improved fluorescence quantum yields when used for protein labeling (Leung et al., 1999).
Chemical Properties Analysis The chemical properties of coumarin derivatives, including reactivity, stability, and photophysical properties, are central to their applications in various fields. The structural modifications, such as those at the C-4 position, significantly affect their reactivity and stability, which can be exploited in designing new compounds with desired properties and functions (Xia et al., 2015).
科学的研究の応用
蛍光プローブ
6,7-ジヒドロキシクマリン-4-酢酸を含むクマリン誘導体は、蛍光プローブにおいて良好な生物活性と応用価値を持つことが判明している . その誘導体の強い蛍光は、この分野において貴重な特性となっている .
染料および光学材料
6,7-ジヒドロキシクマリン-4-酢酸を含むクマリンの独特な構造は、その誘導体の強い蛍光をもたらし、染料および光学材料において重要な応用価値を持つ .
抗凝固活性
多くのクマリン誘導体は、抗凝固作用を持つことが判明している . これにより、6,7-ジヒドロキシクマリン-4-酢酸はこの分野における研究の潜在的な候補となる。
抗炎症活性
6,7-ジヒドロキシクマリン-4-酢酸を含むクマリン誘導体は、抗炎症作用を持つことが判明している . これにより、さまざまな炎症性疾患の治療における研究に価値がある。
抗がん活性
多くのクマリン誘導体は、抗がん作用を持つことが判明している . これにより、6,7-ジヒドロキシクマリン-4-酢酸は、がん研究で潜在的に使用できることが示唆される。
抗HIV活性
一部のクマリン誘導体は、抗HIV作用を持つことが判明している . これにより、6,7-ジヒドロキシクマリン-4-酢酸は、HIV研究で潜在的に使用できることが示唆される。
バイオセンサー
6,7-ジヒドロキシクマリン(6,7-DHC)の検出のため、修飾されたスクリーン印刷電極を用いた、携帯型でワイヤレスなインテリジェント電気化学ナノセンサーが開発された . これにより、6,7-ジヒドロキシクマリン-4-酢酸は、バイオセンサーの開発で潜在的に使用できることが示唆される。
抗菌活性
Safety and Hazards
作用機序
Mode of Action
It’s known that many coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv biological activities
Biochemical Pathways
Coumarins are known to be involved in various pharmacological effects, including anti-pathogenic, anti-inflammatory, analgesic, anti-cancer, antioxidative stress, neuroprotective, and vascular protective effects .
Result of Action
Coumarin derivatives are known to exhibit a range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects .
特性
IUPAC Name |
2-(6,7-dihydroxy-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-7-3-6-5(1-10(14)15)2-11(16)17-9(6)4-8(7)13/h2-4,12-13H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBNZFYHLQRFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419825 | |
| Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88404-14-2 | |
| Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydroxy-4-coumarinylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)







